4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-(4-Methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further substituted with a sulfonamide group
Mechanism of Action
Target of Action
Similar compounds such as 4-methoxyamphetamine have been reported to act as potent and selective serotonin releasing agents . They bind to alpha receptors to mediate these effects .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly alpha receptors, leading to changes in cellular function .
Biochemical Pathways
Related compounds have been shown to affect pathways involving serotonin and dopamine transport .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Related compounds have been reported to have effects on neurotransmitter release and receptor binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 4-methoxyphenylpiperazine with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide.
Reduction: 4-(4-Methoxyphenyl)-N,N-dimethylpiperazine-1-amine.
Substitution: Various alkyl or acyl derivatives of the piperazine ring.
Scientific Research Applications
4-(4-Methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects in various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)piperazine: Lacks the sulfonamide group, which may result in different biological activities and chemical reactivity.
N,N-Dimethylpiperazine-1-sulfonamide: Lacks the methoxyphenyl group, which may affect its interaction with molecular targets.
4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide: The hydroxy group may alter its chemical properties and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-14(2)20(17,18)16-10-8-15(9-11-16)12-4-6-13(19-3)7-5-12/h4-7H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOGADICQWXVPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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